molecular formula C7H11BClNO2 B13554485 (2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride

(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride

Cat. No.: B13554485
M. Wt: 187.43 g/mol
InChI Key: IEXQRYOLQRRGFT-UHFFFAOYSA-N
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Description

(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C7H11BClNO2 and a molecular weight of 187.43 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride typically involves the borylation of 2,5-dimethylpyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 2,5-dimethylpyridine under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like 1,4-dioxane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for borylation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed from oxidation reactions.

Scientific Research Applications

(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

    Biological Research: Investigated for its potential in biological assays and as a tool for studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of (2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The compound’s boronic acid group can also interact with biological molecules, making it useful in enzyme inhibition studies.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinylboronic Acid: Similar in structure but lacks the dimethyl groups.

    Phenylboronic Acid: Commonly used in organic synthesis but has a different aromatic ring structure.

    2,6-Dimethylpyridin-4-ylboronic Acid: Similar but with different methyl group positions.

Uniqueness

(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the dimethyl groups can also affect its solubility and stability, making it distinct from other boronic acids.

Properties

Molecular Formula

C7H11BClNO2

Molecular Weight

187.43 g/mol

IUPAC Name

(2,5-dimethylpyridin-4-yl)boronic acid;hydrochloride

InChI

InChI=1S/C7H10BNO2.ClH/c1-5-4-9-6(2)3-7(5)8(10)11;/h3-4,10-11H,1-2H3;1H

InChI Key

IEXQRYOLQRRGFT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1C)C)(O)O.Cl

Origin of Product

United States

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